molecular formula C8H11NO B070056 2-Amino-5-ethylphenol CAS No. 182499-90-7

2-Amino-5-ethylphenol

Cat. No.: B070056
CAS No.: 182499-90-7
M. Wt: 137.18 g/mol
InChI Key: VBCFPAKCBOGUBW-UHFFFAOYSA-N
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Description

2-Amino-5-ethylphenol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluorescence Derivatization Reagent for Aromatic Aldehydes in Liquid Chromatography : 2-Amino-4,5-ethylenedioxyphenol is used as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, providing a method for the selective and sensitive detection of these compounds (Nohta et al., 1994).

  • Studying Acid-Base and UV Properties of Aminophenol Ligands : The acid-base and UV-visible behaviors of 2-amino-5-ethylphenol, along with other aminophenol ligands, were investigated. The study also focused on their complexing ability towards Zn2+ ions in an aqueous solution (Falcone et al., 2011).

  • Synthesis and Discovery of Antimycobacterial Agents : 2-Amino-5-arylthieno[2,3-b]thiophenes, including compounds derived from this compound, were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. This study contributes to the development of novel antimycobacterial agents (Balamurugan et al., 2009).

  • Structural and Optical Properties of Derivative Thin Films : The structural and optical properties of certain derivatives, including 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl) - 5,6- dihydro - 4H-pyrano[3,2-c]quinoline-3-carbonitrile, were studied, contributing to the understanding of material properties in thin-film form (Zeyada et al., 2016).

  • Protonation Thermodynamics : The acid-base properties of this compound and other aminophenol derivatives were analyzed by potentiometric and titration calorimetric measurements, providing insight into their protonation thermodynamics (Bretti et al., 2012).

  • Fluorinated Derivatives for Intracellular pH Measurement : Fluorinated derivatives of 2-aminophenol were developed for measuring intracellular pH. This research contributes to the development of sensitive probes for biological applications (Rhee et al., 1995).

Properties

IUPAC Name

2-amino-5-ethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCFPAKCBOGUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405691
Record name 2-Amino-5-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182499-90-7
Record name 2-Amino-5-ethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182499-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 182499-90-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-nitro-5-ethylphenol(1 g, 6.4 mmol) in methanol(250 mL) was added 10% Pd/C (100 mg). The mixture was flushed with argon, then hydrogen was bubbled through the solution for 10 min. and a hydrogen atmosphere was maintained at balloon pressure overnight. The mixture was filtered through celite and the celite was washed with methanol. The solvent was evaporated and chromatography of the resulting solid on silica gel (5% MeOH/CH2Cl2) gave the desired product(750 mg, 91%). 1H NMR (CD3OD): d 6.41-6.17 (m, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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